[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine, a compound with the molecular formula and a molecular weight of 233.31 g/mol, is known for its potential applications in medicinal chemistry, particularly in the design of molecules with anticancer properties. This compound features a cyclohexyl group attached to a methanamine moiety, which is further substituted by a benzodioxole ring, contributing to its unique structural characteristics and biological activities.
This compound can be classified under the category of amines, specifically as a secondary amine due to the presence of the cyclohexyl group. It has been synthesized and studied in various research contexts, particularly in relation to its biological activities against pathogens such as Mycobacterium tuberculosis . The compound's structure and activity have been explored through various synthetic methodologies, highlighting its relevance in pharmaceutical research.
The synthesis of [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine typically involves several key steps:
The reaction conditions may vary slightly depending on the specific synthetic route employed. For instance, using chlorobenzene as a solvent has been noted for its effectiveness in dissolving reactants and facilitating the reaction process .
The structure features a cyclohexyl ring connected to a methanamine group and a benzodioxole moiety. This unique arrangement contributes to its chemical reactivity and biological interactions.
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine participates in various chemical reactions typical of amines:
The reaction mechanisms often involve nucleophilic attack by the nitrogen atom on electrophilic centers such as carbon atoms in alkyl halides or carbonyl compounds .
The mechanism of action for [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine primarily involves its interaction with biological targets:
Studies have demonstrated that specific structural modifications can enhance or reduce biological efficacy, underscoring the importance of structure-activity relationships (SAR) in drug design.
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine has significant potential applications in scientific research:
Molecular Architecture and Conformational Dynamics
The compound’s core consists of a cyclohexyl ring directly linked to the 1,3-benzodioxol-5-yl group at the C1 position, with a methanamine (–CH₂NH₂) group attached to the same carbon. This creates a sterically congested tertiary carbon center, potentially restricting ring flexibility and influencing its binding pose in biological targets. The 1,3-benzodioxole moiety provides electron-rich aromatic character and is recognized for enhancing metabolic stability and membrane permeability compared to simple phenyl rings, partly due to reduced susceptibility to cytochrome P450-mediated hydroxylation [1] [6] [7].
Pharmacological Target Hypotheses
While direct biological data for this specific compound is limited in the provided sources, its structural analogs reveal compelling target associations:
Structure-Activity Relationship (SAR) Considerations
Key structural elements influencing target engagement and functional activity include:
Structural Modification | Observed Impact on Pharmacological Activity | Source |
---|---|---|
Primary amine → N-alkylamine | Reduced ORL-1 affinity; Increased DAT/SERT activity in phenethylamine analogs | Patents [3] [10]; PiHKAL [7] |
Benzodioxole → Phenyl | Decreased TRPM8 activation potency; Reduced metabolic stability | Patent [6] |
Cyclohexyl → Cyclopentyl | Altered conformational profile; Potential reduction in NOP receptor binding affinity | Patent [10] |
Trans-cyclohexyl isomer | Superior NOP receptor binding vs. cis-isomer | Patent [3] |
Early Phenethylamines and Psychoactive Derivatives
The benzodioxole ring gained prominence with the exploration of 3,4-methylenedioxy-substituted phenethylamines (e.g., MDA, MDMA). Alexander Shulgin’s work documented compounds like MBDP (3,4-methylenedioxy-α-propyl-N-methylphenethylamine, "Methyl-K"), characterized by a phenethylamine backbone, an α-propyl side chain, and an N-methyl group. These exhibited psychostimulant and entactogenic effects via monoamine transporter interactions [7]. However, their clinical utility was limited by abuse potential and toxicity. This era established the benzodioxole group as a key modulator of CNS bioavailability and serotonergic activity.
Shift to Alicyclic Scaffolds: Cyclohexylamines and Benzimidazolones
To mitigate the risks associated with phenethylamines, medicinal chemists explored saturated alicyclic cores. This led to compounds like the patented 1-(4-aminocyclohexyl)-1,3-dihydro-2H-benzimidazol-2-ones, designed as non-opioid analgesics targeting the NOP receptor [3] [10]. These retained the critical benzodioxole-like aromatic component (benzimidazolone) and the primary amine on the cyclohexyl ring but replaced the flexible ethylamine linker with a rigid heterocycle. [1-(2H-1,3-Benzodioxol-5-yl)cyclohexyl]methanamine represents a hybrid approach: it incorporates the intact benzodioxole ring directly attached to a cyclohexylmethanamine scaffold, bypassing the phenethylamine linkage entirely. This design potentially reduces metabolic deamination risks while preserving the amine’s role in target engagement.
Contemporary Applications and Target Diversification
Recent patents highlight expanded therapeutic roles for benzodioxolyl-cycloalkylamine hybrids:
Compound Class | Representative Example | Primary Target/Activity | Limitations/Advances |
---|---|---|---|
Phenethylamines | MBDP (Methyl-K) | Monoamine transporters (SERT > DAT) | High abuse potential; Short duration |
Cyclohexyl-Benzoheterocycles | 1-(4-Aminocyclohexyl)-1,3-dihydro-2H-benzimidazol-2-one | NOP (ORL-1) receptor agonist | Improved analgesia; Reduced opioid side effects |
Cyclohexyl-Benzodioxoles | [1-(2H-1,3-Benzodioxol-5-yl)cyclohexyl]methanamine | Hypothesized: NOP, TRP channels, Transporters | Enhanced metabolic stability; Novel conformational space |
Synthesis and Chemical Space Exploration
Syntheses of benzodioxolyl cycloalkylamines typically involve:
The structural plasticity of this scaffold allows diversification at three key regions: the benzodioxole ring (via electrophilic substitution), the cyclohexyl ring (conformation, substituents), and the amine (alkylation, acylation). This facilitates optimization for specific target profiles [1] [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7